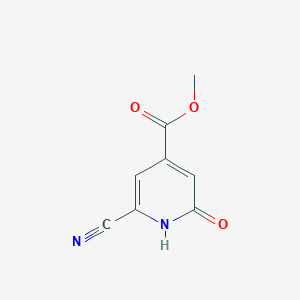

Methyl 6-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate

Description

Methyl 6-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate is a synthetic organic compound belonging to the dihydropyridine family It is characterized by its pyridine ring structure with a cyano group at the 6-position, an oxo group at the 2-position, and a carboxylate ester at the 4-position

Properties

CAS No. |

853029-95-5 |

|---|---|

Molecular Formula |

C8H6N2O3 |

Molecular Weight |

178.14 g/mol |

IUPAC Name |

methyl 2-cyano-6-oxo-1H-pyridine-4-carboxylate |

InChI |

InChI=1S/C8H6N2O3/c1-13-8(12)5-2-6(4-9)10-7(11)3-5/h2-3H,1H3,(H,10,11) |

InChI Key |

FJFOUVOURNLHOO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=O)NC(=C1)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 6-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate can be synthesized through the reaction of methyl acylpyruvates with malononitrile and cyanoacetamide. The reaction typically occurs under mild conditions in ethanol at 40°C in the presence of triethylamine . The yields of the desired product range from 52% to 75%.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the laboratory-scale synthesis for larger-scale production. This includes ensuring the availability of high-purity starting materials, maintaining controlled reaction conditions, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed:

Oxidation: Pyridine derivatives.

Reduction: Hydroxylated dihydropyridine derivatives.

Substitution: Various substituted dihydropyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 6-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate has been explored for its potential as a pharmacophore in drug design. Its structural characteristics make it a candidate for the development of:

- Antimicrobial Agents : Studies have shown that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance, modifications to the cyano group can enhance activity against resistant bacterial strains.

- Anti-inflammatory Drugs : The compound's ability to inhibit specific enzymes involved in inflammatory pathways has been documented, suggesting potential therapeutic uses in treating conditions like arthritis.

- Anticancer Agents : Research indicates that certain derivatives can induce apoptosis in cancer cells, making them candidates for anticancer drug development.

Organic Synthesis

In organic chemistry, methyl 6-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate serves as a versatile intermediate in various synthetic pathways:

- Hantzsch Reaction : This compound can be synthesized via the Hantzsch reaction, which forms dihydropyridines through the condensation of aldehydes, β-keto esters, and ammonium acetate. This method demonstrates the compound's utility in generating complex heterocycles.

- Michael Additions : It acts as an electrophile in Michael addition reactions, allowing for the formation of new carbon-carbon bonds, which is crucial for constructing larger molecular frameworks.

- Cyclization Reactions : The compound can undergo cyclization to form more complex nitrogen-containing heterocycles, which are valuable in medicinal chemistry.

Material Science Applications

The properties of methyl 6-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate extend beyond organic synthesis and medicinal chemistry into material science:

- Polymer Chemistry : The compound can be utilized as a monomer for synthesizing polymers with specific functionalities. Its reactive sites allow for copolymerization with other monomers to create materials with tailored properties.

- Dyes and Pigments : Due to its chromophoric characteristics, derivatives of this compound have been investigated for use in dye formulations, providing vibrant colors with good stability.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated various derivatives of methyl 6-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate against Staphylococcus aureus. The results indicated that specific modifications to the cyano group significantly enhanced antibacterial activity compared to the parent compound .

Case Study 2: Synthesis of Heterocycles

Research documented in Synthetic Communications highlighted the use of methyl 6-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate as an intermediate in synthesizing novel heterocyclic compounds through Hantzsch reactions. This study demonstrated the efficiency and versatility of this compound in generating complex structures .

Mechanism of Action

The mechanism of action of methyl 6-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate involves its interaction with specific molecular targets. For instance, similar compounds have been shown to inhibit enzymes like human uridine phosphorylase-1, leading to reduced cell proliferation through cell cycle arrest and senescence . The pathways involved include modulation of RNA synthesis and cellular metabolism.

Comparison with Similar Compounds

2-Oxo-4-cyano-1,2-dihydropyridine-3-carboxamides: These compounds exhibit antiproliferative activity and are studied for their potential in cancer therapy.

6-Hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitriles: These compounds are used in the synthesis of dyes and pigments.

Uniqueness: Methyl 6-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity. Its combination of a cyano group, oxo group, and carboxylate ester makes it a versatile intermediate in organic synthesis and a promising candidate for drug development.

Biological Activity

Methyl 6-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

- Molecular Formula : C₈H₆N₂O₃

- Molecular Weight : 178.14 g/mol

- CAS Number : 98436-89-6

- IUPAC Name : Methyl 3-cyano-6-methyl-2-oxo-1,2-dihydro-pyridine-4-carboxylate

Biological Activity Overview

Methyl 6-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate exhibits a range of biological activities, primarily related to its antiproliferative effects against various cancer cell lines. The following sections detail specific findings related to its biological activity.

Antiproliferative Activity

Recent studies have demonstrated the compound's efficacy against several cancer cell lines. The antiproliferative activity is often quantified using the half-maximal inhibitory concentration (IC₅₀) values.

| Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 0.069 | |

| MDA-MB-231 (breast cancer) | 0.0046 | |

| A549 (lung cancer) | 9.0 | |

| PC3 (prostate cancer) | 0.058 |

The data indicates that modifications in the chemical structure of the compound can significantly enhance its antiproliferative activity. For instance, the introduction of -OH groups has been shown to lower IC₅₀ values across various cell lines, indicating improved efficacy in inhibiting cell growth.

The mechanism by which methyl 6-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate exerts its antiproliferative effects is thought to involve interaction with cellular components that regulate cell cycle progression and apoptosis. The presence of electron-withdrawing groups such as cyano and carbonyl enhances the compound's ability to penetrate cell membranes and interact with target biomolecules.

Structure-Activity Relationships (SAR)

The biological activity of methyl 6-cyano-2-oxo-1,2-dihydropyridine derivatives has been extensively studied to identify structural features that enhance their pharmacological properties:

- Functional Groups : The introduction of hydroxyl (-OH) and methoxy (-OCH₃) groups has been associated with increased antiproliferative activity.

- Positioning of Substituents : Substituents at different positions on the pyridine ring can either enhance or diminish biological activity, highlighting the importance of precise molecular design.

- Hydrophobic Interactions : Compounds exhibiting hydrophobic characteristics showed better interactions with cell membranes, facilitating cellular uptake and enhancing biological efficacy.

Case Studies

Several case studies highlight the therapeutic potential of methyl 6-cyano-2-oxo-1,2-dihydropyridine derivatives:

- Study on Antitumor Activity : A study published in MDPI reported that derivatives with specific substitutions exhibited significant antitumor properties against multiple cancer types, including breast and lung cancers .

- Neuroprotective Effects : Research indicates that some derivatives may possess neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases .

- Enzyme Inhibition Studies : Investigations into enzyme inhibition have shown that these compounds can modulate metabolic pathways, further underscoring their versatility in biochemical research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.